![molecular formula C9H8N2OS B1428401 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol CAS No. 1343700-58-2](/img/structure/B1428401.png)
3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol
Overview
Description
3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is also known as MOT and has been studied for its various properties and potential uses in different fields of research. In
Scientific Research Applications
Antibacterial Activity
- Derivatives of 1,3,4-oxadiazole, including structures similar to 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol, have demonstrated significant antibacterial activity. For instance, compounds containing 1,3,4-oxadiazole or 1,2,4-triazole heterocycles were tested and found effective against various bacteria, molds, and yeast (Tien et al., 2016). Similarly, various S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol were synthesized and displayed significant antibacterial potential against several bacteria (Aziz‐ur‐Rehman et al., 2013).
Corrosion Inhibition
- 1,3,4-oxadiazole derivatives have been utilized for corrosion inhibition. Specifically, derivatives like 5-((2-methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-oxadiazole-2-thiol have shown effectiveness in inhibiting mild steel corrosion in sulphuric acid, indicating their potential as protective agents in industrial applications (Ammal et al., 2018).
Pharmacological Applications
- Research has shown that 1,3,4-oxadiazole derivatives, similar to 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol, possess various pharmacological activities. A study evaluated the toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions of these derivatives, demonstrating their potential in medicinal chemistry (Faheem, 2018).
Synthesis and Structural Applications
- The synthesis and structural properties of 1,3,4-oxadiazole derivatives have been extensively studied. These compounds' molecular structures have been characterized, and their potential use in various chemical syntheses has been explored (Koparır et al., 2005).
Antimicrobial and Hemolytic Activity
- 2,5-Disubstituted 1,3,4-oxadiazole compounds, akin to 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol, have been prepared and screened for their antimicrobial and hemolytic activity, revealing their potential in biomedicine (Gul et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 3-(3-Methylphenyl)-1,2,4-oxadiazole-5-thiol are currently unknown. This compound is a derivative of the oxadiazole family, which has been found to exhibit various biological activities . .
Mode of Action
It’s worth noting that oxadiazole derivatives have been found to interact with multiple receptors, which could potentially lead to a variety of biological effects .
Biochemical Pathways
Oxadiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Given the diverse biological activities associated with oxadiazole derivatives, it’s plausible that this compound could have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(3-methylphenyl)-2H-1,2,4-oxadiazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-6-3-2-4-7(5-6)8-10-9(13)12-11-8/h2-5H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOCBBOVTZGQJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)ON2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.